2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a unique derivative of benzothiazole.
Scientific Research Applications
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes or proteins involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Safety and Hazards
Future Directions
The future directions for “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs to evaluate their effectiveness . Additionally, structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the pharmacological evaluation of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling and physiological responses.
Biochemical Pathways
Similar compounds have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may affect pathways related to inflammation and pain signaling.
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJPLFDXLREKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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